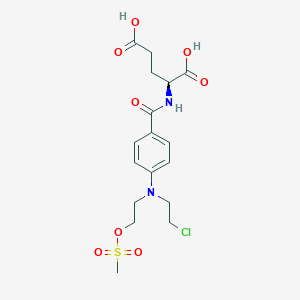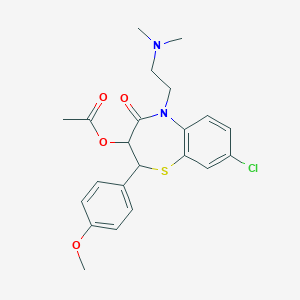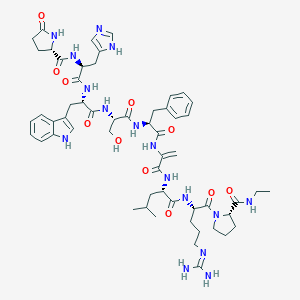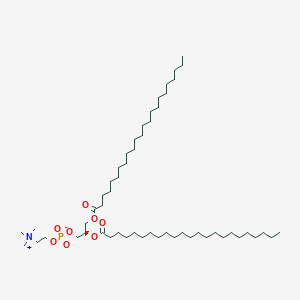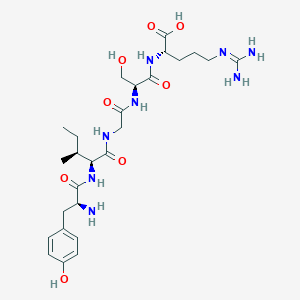
Tyr-ile-gly-ser-arg
Übersicht
Beschreibung
Tyr-ile-gly-ser-arg, also known as YIGSR, is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is a part of the laminin protein family and is known to play a crucial role in various biological processes such as cell adhesion, migration, and differentiation.
Wirkmechanismus
Tyr-ile-gly-ser-arg exerts its biological effects by interacting with integrin receptors on the surface of cells. Integrins are transmembrane receptors that play a crucial role in cell adhesion, migration, and signaling. Tyr-ile-gly-ser-arg specifically interacts with the α3β1 integrin receptor, promoting cell adhesion and migration.
Biochemische Und Physiologische Effekte
Tyr-ile-gly-ser-arg has been shown to have several biochemical and physiological effects. It can promote cell adhesion and migration, enhance stem cell differentiation, and inhibit tumor growth and metastasis. Additionally, Tyr-ile-gly-ser-arg has been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Tyr-ile-gly-ser-arg in lab experiments is its ability to promote cell adhesion and migration. This makes it a valuable tool in tissue engineering and regenerative medicine. Additionally, Tyr-ile-gly-ser-arg has been shown to have low toxicity and is relatively easy to synthesize. However, one of the main limitations of using Tyr-ile-gly-ser-arg is its cost, as it can be expensive to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for research on Tyr-ile-gly-ser-arg. One area of research is the development of Tyr-ile-gly-ser-arg-based biomaterials for tissue engineering and regenerative medicine. Another area of research is the use of Tyr-ile-gly-ser-arg in cancer therapy, as it has been shown to have potential anti-tumor effects. Additionally, further research is needed to understand the molecular mechanisms underlying the biological effects of Tyr-ile-gly-ser-arg and to develop more efficient synthesis methods.
Synthesemethoden
Tyr-ile-gly-ser-arg can be synthesized using solid-phase peptide synthesis (SPPS) techniques. In this method, the peptide is synthesized stepwise on a solid support using Fmoc or Boc chemistry. The final product is then cleaved from the resin and purified using HPLC or other chromatographic methods.
Wissenschaftliche Forschungsanwendungen
Tyr-ile-gly-ser-arg has been extensively studied for its potential applications in scientific research. It has been shown to promote cell adhesion and migration, making it a valuable tool in tissue engineering and regenerative medicine. Tyr-ile-gly-ser-arg has also been shown to enhance the differentiation of stem cells into various cell types, including neurons and muscle cells. Additionally, Tyr-ile-gly-ser-arg has been shown to have potential applications in cancer research, as it can inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOGMBZGFFZBMK-LJZWMIMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911775 | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-ile-gly-ser-arg | |
CAS RN |
110590-64-2, 120940-31-0 | |
| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



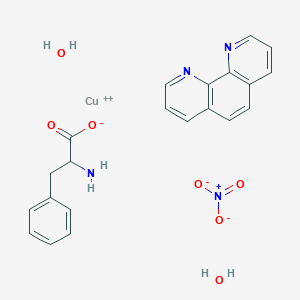
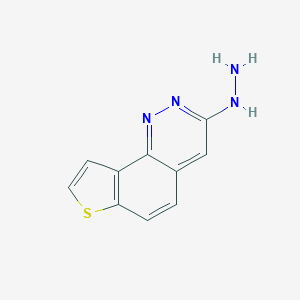
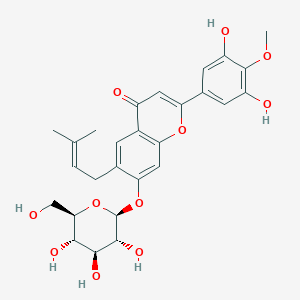
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
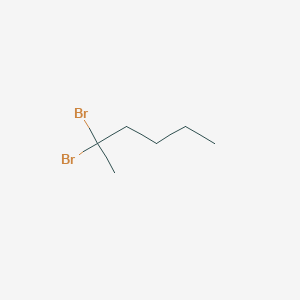
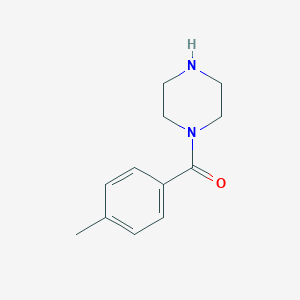
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
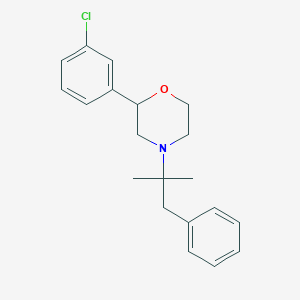
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
